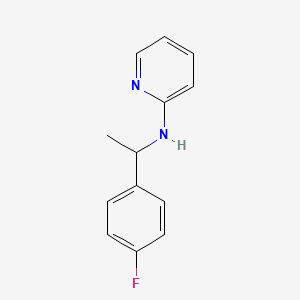

N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13FN2 |

|---|---|

Molecular Weight |

216.25 g/mol |

IUPAC Name |

N-[1-(4-fluorophenyl)ethyl]pyridin-2-amine |

InChI |

InChI=1S/C13H13FN2/c1-10(11-5-7-12(14)8-6-11)16-13-4-2-3-9-15-13/h2-10H,1H3,(H,15,16) |

InChI Key |

WVXUNMOAQBGMEW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NC2=CC=CC=N2 |

Origin of Product |

United States |

**synthetic Methodologies and Chemical Transformations of N 1 4 Fluorophenyl Ethyl Pyridin 2 Amine**

Strategic Retrosynthetic Analysis and Identification of Precursors

A retrosynthetic analysis of the target molecule, N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine, suggests several logical disconnections. The most apparent disconnection is at the C-N bond between the ethylamine (B1201723) moiety and the pyridine (B92270) ring, or the C-N bond within the ethylamine fragment itself. This leads to key precursors such as pyridin-2-amine and a derivative of 1-(4-fluorophenyl)ethane.

Another viable retrosynthetic pathway involves the formation of the ethyl bridge via reductive amination. This approach disconnects the molecule to pyridin-2-amine and 1-(4-fluorophenyl)ethanone. This method is often favored due to the commercial availability and stability of the ketone precursor.

Finally, a disconnection can be envisioned at the aryl-nitrogen bond, suggesting a cross-coupling strategy. This would involve pyridin-2-amine and a suitable 1-(4-fluorophenyl)ethyl halide or sulfonate.

The primary precursors identified through these analyses are:

Pyridin-2-amine

1-(4-Fluorophenyl)ethanone

1-(4-Fluorophenyl)ethylamine

1-Bromo-4-fluorobenzene (as a precursor to the fluorophenylethyl moiety)

Development and Optimization of Synthetic Routes

Based on the retrosynthetic analysis, several synthetic routes have been developed and optimized for the preparation of this compound and its analogs.

The formation of the amine can be achieved through nucleophilic substitution reactions. In this approach, a suitable leaving group on the pyridine ring or the ethyl side chain is displaced by the corresponding amine or its salt. For instance, the reaction of 2-halopyridine with 1-(4-fluorophenyl)ethylamine can yield the target compound. The reactivity of halopyridines towards nucleophilic substitution is generally higher at the 2- and 4-positions.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Chloropyridine | 1-(4-Fluorophenyl)ethylamine | K₂CO₃ | t-BuOH | Room Temp - Reflux | Moderate |

| 2-Bromopyridine | 1-(4-Fluorophenyl)ethylamine | NaH | DMF | 0 - Room Temp | Moderate to Good |

This data is representative of typical conditions for nucleophilic aromatic substitution on pyridines and may require optimization for this specific substrate combination.

Reductive amination is a widely used and efficient method for the synthesis of secondary and tertiary amines. masterorganicchemistry.com This one-pot reaction involves the condensation of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this involves the reaction of pyridin-2-amine with 1-(4-fluorophenyl)ethanone. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their selectivity for the iminium ion over the ketone. sigmaaldrich.com

| Ketone | Amine | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| 1-(4-Fluorophenyl)ethanone | Pyridin-2-amine | NaBH(OAc)₃ | Dichloromethane (B109758) | Room Temp | Good |

| 1-(4-Fluorophenyl)ethanone | Pyridin-2-amine | NaBH₃CN | Methanol | Room Temp | Good |

| 1-(4-Fluorophenyl)ethanone | Pyridin-2-amine | H₂/Pd/C | Ethanol | Room Temp - 50 | Moderate to Good |

This data represents typical conditions for reductive amination and may require optimization for the specific synthesis of this compound. organic-chemistry.orgorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of C-N bonds. nih.gov This methodology allows for the coupling of aryl halides or triflates with amines. In the context of synthesizing the target molecule, this would involve the reaction of an aryl halide, such as 2-bromopyridine, with 1-(4-fluorophenyl)ethylamine, or alternatively, 2-aminopyridine (B139424) with a 1-(4-fluorophenyl)ethyl halide. The choice of palladium catalyst and ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.

| Aryl Halide | Amine | Pd Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Bromopyridine | 1-(4-Fluorophenyl)ethylamine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 80-110 | Good to Excellent |

| 2-Chloropyridine | 1-(4-Fluorophenyl)ethylamine | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100 | Good |

This data is based on established Buchwald-Hartwig amination protocols for similar substrates and may need to be adapted.

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound

The ethyl substituent attached to the nitrogen atom is a stereocenter, meaning that this compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is of significant interest, particularly in medicinal chemistry.

Asymmetric reductive amination is a powerful strategy to obtain chiral amines with high enantioselectivity. This is typically achieved by using a chiral catalyst that can differentiate between the two enantiotopic faces of the imine intermediate. Chiral phosphoric acids and transition metal complexes with chiral ligands are commonly employed for this purpose. For the reaction between 1-(4-fluorophenyl)ethanone and pyridin-2-amine, a chiral iridium or rhodium complex paired with a chiral phosphine or phosphoramidite (B1245037) ligand could be effective.

| Ketone | Amine | Chiral Catalyst System | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) |

| 1-(4-Fluorophenyl)ethanone | Pyridin-2-amine | [Ir(cod)Cl]₂ / Chiral Phosphine Ligand | Toluene | 50-80 | High |

| 1-(4-Fluorophenyl)ethanone | Pyridin-2-amine | Chiral Phosphoric Acid (e.g., TRIP) | Dichloromethane | Room Temp | Moderate to High |

This data represents potential catalytic systems for the asymmetric synthesis of the target molecule, based on successful applications with analogous substrates.

Use of Chiral Auxiliaries

A foundational strategy for inducing stereoselectivity in the synthesis of chiral amines is the use of a chiral auxiliary. This approach involves the temporary incorporation of a chiral molecule that directs the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a potential pathway involves the diastereoselective reduction of an imine precursor that is attached to a chiral auxiliary.

One common and effective class of auxiliaries is based on sulfinamides, such as (R)- or (S)-tert-butanesulfinamide. The synthesis would proceed via the condensation of 4-fluorobenzaldehyde (B137897) with the chiral sulfinamide to form a chiral N-sulfinyl imine. Subsequent addition of a pyridyl nucleophile, followed by reduction and removal of the auxiliary group, would yield the chiral amine. thieme-connect.de Another approach could involve attaching a chiral auxiliary to the 2-aminopyridine reactant before coupling it with 1-(4-fluorophenyl)ethanone in a reductive amination process. The auxiliary would bias the hydride attack on the resulting iminium intermediate, leading to one diastereomer in excess. After the key bond formation, the auxiliary is cleaved to provide the enantiomerically enriched final product. nih.gov

Chiral Resolution Techniques

When an enantioselective synthesis is not employed, the resulting racemic mixture of this compound must be separated into its constituent enantiomers through chiral resolution.

Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. The resulting diastereomeric salts often have different physical properties, most notably solubility, which allows for their separation by fractional crystallization. researchgate.net Once a diastereomerically pure salt is isolated, the chiral acid is neutralized and removed, liberating the desired enantiomerically pure amine.

Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for both analytical and preparative-scale separation of enantiomers. mdpi.com For this compound, a CSP column, such as one based on derivatized cellulose (B213188) or amylose, can be used. The differential interaction between the two enantiomers and the chiral environment of the CSP leads to different retention times, allowing for their separation. A study on the closely related compound, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, successfully developed a chiral HPLC method for its resolution using a Chirex column, demonstrating the viability of this approach. nih.gov This method provides excellent separation and allows for the quantification and isolation of each enantiomer with high purity. nih.gov

Process Intensification in Synthesis

Process intensification focuses on developing smaller, more efficient, and safer manufacturing processes. For the synthesis of this compound, microwave-assisted synthesis and flow chemistry are two key technologies that offer significant advantages over traditional batch processing.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, which can lead to dramatic reductions in reaction times, increased product yields, and improved purity profiles. bohrium.comresearchgate.net The synthesis of pyridinamine derivatives, which can involve C-N bond formation reactions, is particularly amenable to microwave heating. eurekaselect.com

For example, the reductive amination of 1-(4-fluorophenyl)ethanone with 2-aminopyridine could be significantly accelerated. Compared to conventional heating which might take several hours, a microwave-assisted protocol could potentially reduce the reaction time to mere minutes. nih.gov This rapid, controlled heating minimizes the formation of side products that can occur during prolonged heating. researchgate.net

| Parameter | Conventional Heating Protocol (Hypothetical) | Microwave-Assisted Protocol (Hypothetical) |

|---|---|---|

| Reaction Time | 8-24 hours | 10-30 minutes |

| Temperature | 80-120 °C | 100-150 °C |

| Yield | Moderate | High to Excellent |

| Workup | Standard | Simplified due to fewer byproducts |

Flow Chemistry Applications

Flow chemistry, where a reaction is performed in a continuously flowing stream within a network of tubes or microreactors, offers enhanced control over reaction parameters, improved safety, and straightforward scalability. uc.pt The synthesis of heterocyclic compounds like pyridines has been successfully adapted to flow systems. researchgate.net

The synthesis of this compound could be designed as a multi-step flow process. For instance, the formation of an imine intermediate could occur in a first reactor, which then flows directly into a second reactor containing a packed bed of a solid-supported reducing agent to yield the final amine. thieme-connect.de This approach avoids the isolation of potentially unstable intermediates and allows for in-line purification, where the product stream passes through scavenger resins to remove unreacted reagents and byproducts. uc.pt The precise control over temperature and residence time in a microreactor minimizes side reactions and can lead to higher yields and purity compared to batch synthesis. researchgate.net

Purification and Isolation Techniques

The final stage in producing this compound of high purity involves rigorous purification and isolation. Chromatographic methods are the most powerful and versatile tools for this purpose.

Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)

Column Chromatography: Flash column chromatography over silica (B1680970) gel is the standard method for purifying organic compounds. biotage.com However, the basic nature of amines like this compound can lead to strong interactions with the acidic silica gel, causing poor separation and product loss. biotage.com To mitigate this, a small amount of a competing base, such as triethylamine (B128534) or ammonia, is typically added to the mobile phase (e.g., a hexane/ethyl acetate (B1210297) mixture). This additive neutralizes the acidic sites on the silica, allowing the amine to elute more cleanly and improving the separation efficiency. biotage.com

High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical assessment of purity and for preparative isolation. Reversed-phase HPLC (RP-HPLC) is a common choice for polar compounds like amines. thermofisher.com For preparative HPLC, the crude product is injected onto a column, and the fraction containing the pure compound is collected as it elutes. As discussed previously, chiral HPLC is essential for separating the enantiomers of the racemic mixture. mdpi.comnih.gov

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate + 0.5% Triethylamine | Bulk Purification |

| Analytical RP-HPLC | C18 | Acetonitrile/Water with 0.1% TFA | Purity Assessment |

| Preparative Chiral HPLC | Chiral Stationary Phase (e.g., Chirex) | Hexane/Ethanol/THF mixture | Enantiomer Separation nih.gov |

Recrystallization and Other Crystallization Strategies

Purification of the crude this compound, obtained from synthetic procedures such as reductive amination, is critical to achieving the desired analytical purity. Recrystallization is a primary and highly effective technique for this purpose. The fundamental principle of recrystallization involves dissolving the impure compound in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent (mother liquor).

The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. For aromatic amines with structural similarities, common single-solvent systems include ethanol, methanol, or ethyl acetate. rsc.org Often, a multi-solvent system is required. A typical approach involves dissolving the crude product in a minimal amount of a high-solubility solvent (e.g., dichloromethane or methanol) and then gradually adding a lower-solubility "anti-solvent" (e.g., n-hexane or diethyl ether) until the solution becomes turbid. nih.gov Gentle heating to redissolve the solid followed by slow cooling can yield high-purity crystals. For instance, related heterocyclic compounds have been successfully recrystallized from a mixture of tetrahydrofuran (B95107) (THF) and diethyl ether. nih.gov

Other crystallization strategies include vapor diffusion, where a solution of the compound is placed in a chamber with a volatile anti-solvent, and slow evaporation, where the solvent is allowed to evaporate gradually from a dilute solution of the compound, promoting the growth of large, well-defined crystals suitable for analysis.

Advanced Characterization Techniques for Structural Confirmation (Excluding specific data)

Following purification, a suite of advanced spectroscopic and analytical techniques is employed to unequivocally confirm the chemical structure of this compound.

NMR spectroscopy is the most powerful tool for elucidating the molecular framework of this compound in solution.

¹H NMR: Proton NMR provides information about the number, connectivity, and chemical environment of hydrogen atoms. The spectrum for this compound is expected to show distinct signals for the aliphatic ethyl group (a quartet for the methine -CH proton coupled to the methyl protons, and a doublet for the methyl -CH₃ protons coupled to the methine proton). The amine proton (-NH) would likely appear as a broad singlet. The aromatic region would contain a complex set of multiplets corresponding to the four protons of the pyridine ring and the four protons of the 4-fluorophenyl ring. The integration of these signals would confirm the ratio of protons in the molecule. The analysis of a structurally similar compound, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, confirms the appearance of a characteristic quartet for the proton attached to the methyl group. mdpi.com

¹³C NMR: This technique identifies all unique carbon atoms in the molecule. The spectrum would display separate signals for the two aliphatic carbons of the ethyl group and distinct signals for the eleven aromatic carbons of the pyridine and fluorophenyl rings. The carbon atoms directly bonded to the fluorine and nitrogen atoms would show characteristic chemical shifts. The presence of the fluorine atom would induce C-F coupling, causing the signals for the fluorophenyl ring carbons to appear as doublets with specific coupling constants.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is an essential tool. It provides a direct method to confirm the presence and electronic environment of the fluorine atom. A single resonance would be expected for the fluorine atom on the 4-fluorophenyl ring, and its chemical shift would be indicative of its position on the aromatic ring. rsc.org

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation analysis. For this compound, electron ionization (EI) or electrospray ionization (ESI) techniques would be employed. The resulting mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the mass of the entire molecule. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it measures the mass with very high precision, allowing for the unambiguous determination of the molecular formula (C₁₃H₁₃FN₂) by comparing the experimental mass to the calculated exact mass. rsc.org Predicted data for a similar compound, ethyl[(4-fluorophenyl)(pyridin-2-yl)methyl]amine, shows the expected [M+H]⁺ adduct. uni.lu

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands. A key diagnostic peak would be the N-H stretching vibration of the secondary amine, which typically appears as a single, moderately intense band in the 3200-3500 cm⁻¹ region. wpmucdn.com Other expected signals include C-H stretching vibrations for the aromatic rings (typically above 3000 cm⁻¹) and the aliphatic ethyl group (below 3000 cm⁻¹). The fingerprint region (below 1600 cm⁻¹) would contain a series of complex bands corresponding to C=C and C=N stretching vibrations of the aromatic rings, as well as C-N stretching and N-H bending vibrations. A strong absorption band corresponding to the C-F stretch would also be present. The characterization of a closely related chloro-analog confirms these general spectral features. mdpi.com

Elemental analysis provides quantitative data on the percentage composition of the elements (carbon, hydrogen, nitrogen) in a purified sample. The experimentally determined weight percentages are compared against the theoretical values calculated from the molecular formula of this compound (C₁₃H₁₃FN₂). A close correlation between the experimental and calculated values serves as a crucial confirmation of the compound's elemental composition and purity.

**molecular Design and Computational Chemistry for N 1 4 Fluorophenyl Ethyl Pyridin 2 Amine Analogues**

Structure-Based Drug Design (SBDD) Principles Applied to Pyridin-2-amine Scaffolds

Structure-Based Drug Design (SBDD) is a computational methodology that utilizes the three-dimensional (3D) structural information of a biological target, typically a protein or enzyme, to design and optimize ligands. gardp.org When the 3D structure of a target is known, often through techniques like X-ray crystallography or NMR spectroscopy, SBDD allows for the rational design of molecules that can bind with high affinity and specificity to a specific site, such as an active site or an allosteric pocket. gardp.org

The pyridin-2-amine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a variety of biological targets. nih.govresearchgate.netmdpi.com Its prevalence in FDA-approved drugs underscores its versatility. dovepress.com The pyridine (B92270) ring, an aromatic heterocycle, is particularly valuable. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking and hydrophobic interactions with amino acid residues in a protein's binding site. nih.gov The amino group at the 2-position provides a crucial hydrogen bond donor and a point for further chemical modification.

In applying SBDD to analogues of N-(1-(4-fluorophenyl)ethyl)pyridin-2-amine, medicinal chemists would:

Identify the Binding Site: Analyze the 3D structure of a target protein to locate and characterize the binding pocket.

Design and Dock: Computationally design or screen libraries of virtual compounds containing the pyridin-2-amine scaffold to see how well they "fit" into this pocket. gardp.org

Analyze Interactions: Evaluate the predicted binding poses to understand key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and the protein. For instance, the fluorine atom on the phenyl ring can form favorable halogen bonds or other electrostatic interactions.

Optimize and Iterate: Use the structural insights to suggest modifications to the this compound core to improve binding affinity and selectivity. This iterative process of design, computational evaluation, synthesis, and biological testing is central to SBDD. gardp.org

Ligand-Based Drug Design (LBDD) and Pharmacophore Modeling

In situations where the 3D structure of the biological target is unknown, researchers turn to Ligand-Based Drug Design (LBDD). nih.gov This approach leverages the knowledge of a set of molecules (ligands) that are known to interact with the target. By comparing the structural and physicochemical properties of active and inactive molecules, a model can be built to predict the activity of new compounds. nih.govnih.gov

A key technique in LBDD is pharmacophore modeling. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. nih.gov These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Aromatic Rings (AR)

Hydrophobic Centers (HY)

Positive/Negative Ionizable Groups

For a series of active this compound analogues, a pharmacophore model would be generated by aligning the molecules and identifying the common chemical features responsible for their biological activity. researchgate.net For example, the model might identify the pyridine nitrogen as an HBA, the amine proton as an HBD, the fluorophenyl group as a hydrophobic feature, and the pyridine ring as an aromatic feature. This model then serves as a 3D query to screen large virtual databases for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. nih.gov

Table 1: Hypothetical Pharmacophore Model Features for a Series of Pyridin-2-amine Analogues

| Feature ID | Feature Type | Location/Associated Moiety | Radius (Å) |

| HBA1 | Hydrogen Bond Acceptor | Pyridine Nitrogen | 1.5 |

| HBD1 | Hydrogen Bond Donor | Amine N-H | 1.2 |

| AR1 | Aromatic Ring | Pyridine Ring | 1.8 |

| HY1 | Hydrophobic | 4-Fluorophenyl Group | 2.0 |

| HY2 | Hydrophobic | Ethyl Group | 1.5 |

This table is interactive. You can sort the data by clicking on the column headers.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. youtube.comyoutube.com The fundamental principle is that variations in the biological activity of a set of molecules are dependent on the changes in their molecular structure and properties. scholarsresearchlibrary.com

To build a QSAR model for this compound analogues, a dataset of compounds with known biological potencies (e.g., IC₅₀ values) is required. For each compound, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule, including:

Electronic Properties: Atomic charges, dipole moment, HOMO/LUMO energies. nih.gov

Steric Properties: Molecular volume, surface area, shape indices.

Hydrophobic Properties: LogP (the logarithm of the partition coefficient between octanol (B41247) and water). researchgate.net

Topological Properties: Descriptors of molecular connectivity and branching.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), an equation is generated that links the descriptors to the biological activity. youtube.comnih.gov A robust QSAR model, confirmed through rigorous internal and external validation, can be used to predict the potency of newly designed analogues before they are synthesized, saving significant time and resources. tandfonline.comnih.gov For example, a 3D-QSAR study on related pyrimidin-2-amine derivatives generated models with good predictive power (R²pred up to 0.764), indicating the reliability of such approaches. nih.gov

Table 2: Example QSAR Data for a Hypothetical Series of Pyridin-2-amine Analogues

| Compound ID | LogP | Molecular Weight (Da) | Polar Surface Area (Ų) | Predicted pIC₅₀ | Experimental pIC₅₀ |

| Analogue-01 | 3.1 | 230.27 | 41.5 | 6.8 | 6.9 |

| Analogue-02 | 3.5 | 244.30 | 41.5 | 7.2 | 7.1 |

| Analogue-03 | 2.9 | 249.72 | 61.8 | 6.5 | 6.6 |

| Analogue-04 | 4.0 | 280.35 | 41.5 | 7.8 | 7.9 |

| Analogue-05 | 3.8 | 264.32 | 50.7 | 7.5 | 7.4 |

This table is interactive and provides a simplified example of data used in QSAR studies. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another (the receptor). peerj.com For this compound analogues, docking simulations would place the compound into the binding site of a target protein. A scoring function then estimates the binding energy, with lower energy scores typically indicating a more favorable interaction. peerj.com Docking studies can reveal crucial binding modes and identify key amino acid residues that interact with the ligand. nih.govtandfonline.com

While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. jchemlett.com An MD simulation calculates the movement of every atom in the ligand-protein complex over time, providing insights into the stability of the predicted docking pose and the flexibility of both the ligand and the protein. nih.gov These simulations can confirm if key interactions, like hydrogen bonds identified in docking, are maintained over a period of nanoseconds. nih.govjchemlett.com Binding free energy calculations, such as MM-PBSA, can be performed on MD simulation trajectories to provide a more accurate estimation of binding affinity. tandfonline.com

Table 3: Representative Molecular Docking Results for a Pyridin-2-amine Analogue

| Target Protein | Binding Energy (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues | Interaction Type |

| Kinase A | -9.2 | 120.5 | LEU83, GLU81 | Hydrogen Bond |

| Kinase A | -9.2 | 120.5 | VAL35, ALA48, ILE96 | Hydrophobic |

| Protease B | -8.5 | 250.1 | ASP25, GLY27 | Hydrogen Bond |

| Protease B | -8.5 | 250.1 | ILE50, VAL82 | Hydrophobic |

This interactive table shows hypothetical docking results. Lower binding energy and Ki values suggest stronger binding.

Conformational Analysis and Stereoisomeric Effects on Molecular Properties

The this compound molecule contains a chiral center at the carbon atom of the ethyl group attached to the amine. This means it can exist as two non-superimposable mirror images, or enantiomers: (R)-N-(1-(4-fluorophenyl)ethyl)pyridin-2-amine and (S)-N-(1-(4-fluorophenyl)ethyl)pyridin-2-amine.

This stereochemistry is critically important because biological systems, particularly protein binding sites, are themselves chiral. Consequently, the two enantiomers can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. One enantiomer (the eutomer) may fit perfectly into the binding site and elicit a strong response, while the other (the distomer) may bind weakly or not at all.

Conformational analysis is the computational study of the different 3D arrangements (conformations) of a molecule that result from rotation about its single bonds. By calculating the potential energy of thousands of possible conformations, researchers can identify the most stable, low-energy shapes the molecule is likely to adopt. This analysis is crucial for understanding how the R- and S-enantiomers might present their key pharmacophoric features to a receptor, explaining differences in their activity. acs.org

In Silico Prediction of Potential Biological Targets and Pathways

When the biological target of a compound is unknown, or to investigate potential off-target effects, computational methods can be used to predict likely protein interactions. nih.gov This approach, often called reverse docking or target fishing, is based on the principle of chemical similarity: molecules with similar structures are likely to bind to similar protein targets. nih.gov

The structure of this compound can be used as a query to search large biological and chemical databases. The main approaches include:

Ligand Similarity Searching: The compound's structure is compared to databases of compounds with known biological activities (e.g., ChEMBL). A high degree of similarity to a known kinase inhibitor, for example, would suggest that the query compound might also inhibit kinases.

Reverse Docking: The compound is computationally docked against a large panel of proteins with known 3D structures. nih.gov Proteins that show favorable docking scores are identified as potential targets.

Chemogenomic Models: These are advanced machine learning models trained on vast datasets of known compound-target interactions. By inputting the compound's structural information, these models can predict a list of the most probable biological targets. nih.gov

Identifying potential targets through these in silico methods can help elucidate a compound's mechanism of action and predict its potential therapeutic applications or adverse effects, guiding further experimental validation. nih.govnih.gov

**applications in Medicinal Chemistry Research and Biological Activity Profiling**

Investigation of Enzyme Inhibition Capabilities

The pyridin-2-amine core is a well-established pharmacophore in the design of enzyme inhibitors. nih.gov Its ability to form crucial hydrogen bonds within the ATP-binding sites of kinases makes it a privileged structure for developing targeted therapeutic agents. nih.gov

While direct studies on N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine are not extensively documented in publicly available research, the inhibitory activities of structurally related compounds provide significant insights into its potential profile.

p38α MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory cytokine signaling pathway, making it a target for anti-inflammatory drugs. acs.org A number of inhibitors featuring the vicinal 4-fluorophenyl/4-pyridine motif have been developed. nih.gov For instance, the pyrrolo[2,3-b]pyridine derivative, 6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine (RWJ 68354), was identified as a potent inhibitor of p38 kinase with an in vitro IC₅₀ of 9 nM. acs.org This compound demonstrated high selectivity and confirmed that molecules with both a fluorophenyl group and a pyridine-containing core can effectively inhibit this kinase. acs.org Further studies on azastilbene derivatives, which also contain the 4-fluorophenyl/pyridine (B92270) motif, showed strong p38α inhibition, with the two best compounds reducing kinase activity with IC₅₀ values of 80 nM and 150 nM, respectively. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are crucial for regulating the cell cycle, and their inhibition is a validated strategy in cancer therapy. ebi.ac.ukacs.org The 2-aminopyridine (B139424) scaffold is a key feature in several CDK inhibitors. nih.gov A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were developed as highly potent and selective inhibitors of CDK4 and CDK6. ebi.ac.uk Similarly, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were discovered as dual inhibitors of CDK6 and CDK9. nih.gov The most active compound from this series, compound 66 , showed balanced potency and good selectivity. nih.gov In another study, N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed as potent CDK2 inhibitors, with the most promising compound, 7l , exhibiting an IC₅₀ of 64.42 nM against CDK2/cyclin A2. nih.gov

There is limited specific information available in the reviewed literature regarding the direct inhibition of PI3Kδ or ATP synthase by this compound or its immediate analogs. Research on ATP synthase inhibitors has focused on different chemical scaffolds, such as resveratrol (B1683913) and piceatannol. nih.gov

The versatility of the 2-aminopyridine scaffold extends to the inhibition of other enzyme families. For example, derivatives based on a 3,5-diaryl-2-aminopyridine structure were developed as potent inhibitors of Activin receptor-like kinase 2 (ALK2), a key enzyme in the BMP signaling pathway. acs.org Furthermore, a different class of 2-amino-4-(1,2,4-triazol)pyridine derivatives was designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutations that confer resistance to existing therapies. nih.gov

Receptor Binding and Ligand-Receptor Interaction Studies

While kinase inhibition is a primary focus, scaffolds related to this compound also show affinity for other critical therapeutic targets, such as G-protein coupled receptors (GPCRs). For instance, novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as biased agonists for the serotonin (B10506) 5-HT₁ₐ receptor. nih.gov One of the lead compounds from this study, which incorporates a (3-chloro-4-fluorophenyl) moiety and a pyridin-2-yloxy group, demonstrated high affinity and selectivity for the 5-HT₁ₐ receptor, highlighting the role of these fragments in achieving potent receptor interactions. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into effective drug candidates. For molecules centered around the pyridin-2-amine core, SAR studies have provided a rational basis for designing potent and selective inhibitors. nih.govacs.org

The presence and substitution pattern of the phenyl ring are critical determinants of biological activity in kinase inhibitors.

Fluorine Substitution: The 4-fluorophenyl group is a common feature in many kinase inhibitors, often occupying a hydrophobic pocket in the ATP-binding site. nih.gov In a series of pyrazole-based kinase inhibitors, SAR studies indicated that a monohalogen, such as fluorine or chlorine, on the phenyl ring resulted in higher antiproliferative activity compared to a methoxy (B1213986) group. nih.gov The fluorine atom can enhance binding affinity through favorable interactions and can also improve metabolic stability and pharmacokinetic properties.

Ethyl Linker: The ethyl group connecting the fluorophenyl ring to the parent amine provides conformational flexibility, allowing the phenyl group to adopt an optimal orientation within the target's binding site. The specific stereochemistry of this linker (if chiral) can also be a critical factor for potency and selectivity, although this level of detail is not available for the title compound in the reviewed literature.

The pyridin-2-amine core is fundamental to the biological activity of this class of compounds, primarily due to its role as a "hinge-binder". acs.org

Hinge-Binding Interaction: In many kinase inhibitors, the nitrogen atom of the pyridine ring and the exocyclic amino group form key hydrogen bonds with the backbone amide residues of the kinase hinge region. acs.org This interaction is a conserved feature that anchors the inhibitor in the ATP-binding pocket.

Stereochemical Effects on Biological Response and Efficacy

The presence of a chiral center at the ethylamine (B1201723) bridge of this compound suggests that its stereoisomers, (R)-N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine and (S)-N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine, could exhibit different biological activities. Generally, the three-dimensional arrangement of a molecule is crucial for its interaction with biological targets like enzymes and receptors. nih.gov However, no studies were found that specifically investigated the synthesis of the individual enantiomers of this compound or evaluated their differential effects on any biological system.

Exploration of In Vitro Biological Activities

Despite the prevalence of related structures in drug discovery, specific in vitro biological data for this compound is not available in the reviewed literature.

Anticancer Potential in Cellular Assays

No research was identified that has evaluated the anticancer potential of this compound in any human cancer cell lines. While numerous studies report the anticancer activities of various pyridine and pyrimidine (B1678525) derivatives, none specifically name or test this compound. nih.govnih.gov

Antiviral and Antitubercular Screening

A review of scientific databases and literature shows no records of this compound being screened for antiviral or antitubercular activities. Research in these areas has focused on other classes of pyridine and pyrimidine compounds. nih.govmdpi.com

Anti-inflammatory and Immunomodulatory Investigations

No studies were found that investigated the anti-inflammatory or immunomodulatory properties of this compound. While related salicylamide (B354443) derivatives containing a pyridin-2-yl)benzamide structure have been synthesized and tested for anti-inflammatory activity, data for the title compound is absent. researchgate.net

Antioxidant Activity Assessments

The evaluation of antioxidant activity is a crucial step in the characterization of novel chemical entities, as oxidative stress is implicated in the pathophysiology of numerous diseases. For compounds structurally related to this compound, various in vitro assays are employed to determine their capacity to scavenge free radicals. A common method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically by the decrease in absorbance. pensoft.net

While direct antioxidant activity data for this compound is not extensively documented in publicly available literature, studies on analogous structures provide valuable insights. For instance, a series of 6-amino-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-(aryl)pyridine-3,5-dicarbonitriles, which share the 4-fluorophenyl and a pyridine-derived core, have been synthesized and evaluated for their antioxidant properties. researchgate.net The activity in these compounds was found to be influenced by the nature of the substituent on the aryl ring. researchgate.net Similarly, research on other classes of nitrogen-containing heterocyclic compounds has demonstrated that the introduction of specific functional groups can significantly modulate their antioxidant potential. nih.gov For example, in a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, certain compounds exhibited antioxidant activity surpassing that of the well-known antioxidant, ascorbic acid. nih.gov

The following table illustrates representative antioxidant activity data for compounds with structural similarities to this compound, highlighting the methodologies used and the observed efficacy.

| Compound Class/Derivative | Assay Method | Key Findings | Reference |

| 6-amino-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-(aryl)pyridine-3,5-dicarbonitriles | DPPH radical scavenging | Antioxidant activity was dependent on the electronic and steric effects of the aryl substituent. | researchgate.net |

| Thiazolo[4,5-b]pyridine derivatives | DPPH radical scavenging | Several derivatives demonstrated significant free radical scavenging activity. | pensoft.net |

| 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives | DPPH radical scavenging | Some derivatives showed higher antioxidant activity than ascorbic acid. | nih.gov |

These findings suggest that a systematic evaluation of this compound and its derivatives using established antioxidant assays would be a valuable step in its pharmacological profiling.

Molecular Mechanisms of Action Elucidation

Identifying the molecular targets with which a compound interacts is fundamental to understanding its mechanism of action. For this compound, target engagement studies would involve a series of biochemical and cellular assays to determine its binding affinity and functional effect on specific proteins. While direct targets for this specific compound are not yet fully elucidated in the public domain, research on structurally related molecules provides a roadmap for such investigations.

A pertinent example is the study of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a compound that also contains a 4-fluorophenyl group and a substituted pyridine ring. This molecule was identified as a potent and selective inhibitor of the Met kinase superfamily. nih.gov Target engagement for this compound was likely established through kinase activity assays, where the ability of the compound to inhibit the phosphorylation of a substrate by the Met kinase is quantified. nih.gov

Another relevant area of investigation for compounds containing the 4-fluorophenyl moiety is their potential interaction with enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase (iNOS). nih.gov For instance, a spiro-quinazolinone derivative bearing a 4-fluorophenyl group was developed as a PET tracer for imaging iNOS, indicating a direct interaction with this enzyme. nih.gov

The following table outlines potential molecular targets for this compound based on the activity of related compounds.

| Potential Target Class | Example Target | Rationale based on Related Compounds | Reference |

| Protein Kinases | Met kinase, ERK1/2 | A related dihydropyridine (B1217469) derivative inhibits Met kinase. nih.gov Other compounds with related structures modulate ERK1/2 phosphorylation. nih.gov | nih.govnih.gov |

| Nitric Oxide Synthases | Inducible Nitric Oxide Synthase (iNOS) | A 4-fluorophenyl-containing compound was designed to target iNOS. nih.gov | nih.gov |

| G-Protein Coupled Receptors | Serotonin 5-HT1A Receptor | Aryloxyethyl derivatives of piperidinylmethanamine act as biased agonists at this receptor. nih.gov | nih.gov |

These examples underscore the importance of broad-based screening and specific, hypothesis-driven target validation studies to elucidate the molecular interactions of this compound.

Once a molecular target is identified, the subsequent step is to analyze the downstream effects on intracellular signaling pathways. This provides a more comprehensive understanding of the compound's cellular mechanism of action. For this compound, this would involve treating cultured cells with the compound and monitoring changes in the activity of key signaling proteins.

Based on the targets identified for related molecules, several signaling pathways could be of interest. If, for example, this compound were to interact with a receptor tyrosine kinase like Met, it would be expected to modulate pathways such as the RAS/MAPK and PI3K/Akt signaling cascades. nih.govresearchgate.net

Furthermore, studies on novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, which act as biased agonists of the serotonin 5-HT1A receptor, have shown that these compounds can robustly stimulate the phosphorylation of Extracellular signal-Regulated Kinases 1/2 (ERK1/2). nih.gov This highlights the potential for aminopyridine derivatives to influence the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival. nih.gov

The table below summarizes potential signaling pathways that could be modulated by this compound, based on the activities of analogous compounds.

| Potential Signaling Pathway | Key Proteins to Monitor | Rationale from Related Compound Studies | Reference |

| MAPK/ERK Pathway | p-ERK1/2, p-MEK | A 5-HT1A receptor agonist with a related amine structure stimulates ERK1/2 phosphorylation. nih.gov | nih.gov |

| PI3K/Akt Pathway | p-Akt, p-mTOR | Inhibition of receptor tyrosine kinases by related compounds would likely impact this pathway. | nih.gov |

| JAK/STAT Pathway | p-STAT3, p-STAT5 | Many cytokine receptors and some non-receptor tyrosine kinases signal through this pathway. | nih.gov |

Investigating these and other relevant signaling pathways using techniques such as Western blotting, ELISA, and reporter gene assays would be critical in defining the cellular impact of this compound.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies for Lead Optimization

The metabolic stability of a potential drug candidate is a critical parameter that influences its pharmacokinetic profile and, ultimately, its therapeutic efficacy. In vitro microsomal stability assays are a standard method for assessing the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver. These assays involve incubating the compound with liver microsomes (from human or animal sources) and a cofactor such as NADPH, and then monitoring the disappearance of the parent compound over time. nih.gov

Another study on phenylpironetin and its 4-fluorophenyl analog demonstrated that these compounds were rapidly metabolized by both mouse and human liver microsomes. nih.gov The oxidative metabolism was extensive, suggesting that achieving metabolic stability through simple structural modifications of the parent compound could be challenging. nih.gov

The following table summarizes key metabolic parameters and findings from studies on related compounds.

| Compound/Analog Class | Assay System | Key Metabolic Finding | Implication for this compound | Reference |

| 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines | Rat Liver Microsomes | N-dealkylation was a significant metabolic pathway. | The ethylamino group may be susceptible to dealkylation. | nih.gov |

| Phenylpironetin and its 4-fluorophenyl analog | Mouse and Human Liver Microsomes | Rapid and extensive oxidative metabolism was observed. | Potential for rapid clearance and the need to identify and block metabolic "hotspots". | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Human Liver Microsomes | Metabolites were formed via dechlorination, oxidation, and loss of amine-bearing groups. | The fluorophenyl and pyridin-2-amine moieties could be sites of metabolism. | mdpi.com |

These findings highlight the importance of conducting thorough in vitro metabolism studies to identify the primary metabolic pathways for this compound. This information is crucial for guiding lead optimization efforts to enhance metabolic stability.

The ability of a drug candidate to cross biological membranes, such as the intestinal epithelium for oral absorption and the blood-brain barrier for CNS activity, is a key determinant of its in vivo efficacy. In vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay, are widely used to predict a compound's passive diffusion and active transport characteristics.

Studies on related pyridine-containing compounds have provided valuable data on permeability. For instance, a series of 2-amino-4-substituted pyridine-based inhibitors of neuronal nitric oxide synthase were evaluated for their blood-brain barrier permeability using the PAMPA-BBB assay. nih.gov The results indicated that lipophilicity and the presence of specific substituents significantly influenced permeability. nih.gov For example, replacing a methyl group with a trifluoromethyl group enhanced permeability. nih.gov

In another study, a novel 1-(1-benzoylpiperidin-4-yl)methanamine derivative demonstrated good Caco-2 penetration, suggesting favorable absorption characteristics. nih.gov The Caco-2 assay is particularly useful as it can also identify whether a compound is a substrate or inhibitor of efflux transporters like P-glycoprotein (P-gp). nih.gov

The table below presents permeability data for structurally related compounds, offering a predictive framework for this compound.

| Compound Class | Permeability Assay | Key Findings on Permeability | Reference |

| 2-Amino-4-substituted pyridine derivatives | PAMPA-BBB | Permeability was influenced by lipophilicity and specific substituents; a trifluoromethyl group enhanced permeability. | nih.gov |

| 1-(1-Benzoylpiperidin-4-yl)methanamine derivative | Caco-2 cell monolayer | The compound exhibited high Caco-2 penetration. | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivatives | In vitro assays | Showed excellent passive permeability across gastrointestinal and blood-brain barriers. | mdpi.com |

These studies suggest that this compound likely possesses the potential for good membrane permeability, although experimental verification is essential. The interplay between its lipophilicity, hydrogen bonding capacity, and potential interactions with membrane transporters will ultimately determine its absorption and distribution profile.

**role in Materials Science and Other Chemical Applications**

Ligand Applications in Transition Metal Coordination Chemistry

The molecular structure of N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine contains a pyridine (B92270) ring and an amine group, both of which possess lone pairs of electrons, making them potential coordination sites for metal ions. Pyridine and its derivatives are widely recognized for their ability to form stable complexes with a variety of transition metals. wikipedia.orgnih.gov These complexes are integral to numerous applications, including catalysis and materials science. wikipedia.org

The nitrogen atom of the pyridine ring can act as a σ-donor, forming a coordinate bond with a metal center. The aminic nitrogen can also participate in coordination, potentially allowing the compound to act as a bidentate ligand, chelating to a metal ion and forming a stable ring structure. The specific stereochemistry and electronic properties of the fluorophenyl-ethyl substituent would influence the steric and electronic environment around the metal center, thereby tuning the properties of the resulting complex. While direct studies on this compound as a ligand are not prominent, the broader class of pyridine-based ligands has been used to synthesize complexes with metals like nickel(II), copper(II), zinc(II), and others, leading to various coordination geometries. nih.gov

Table 1: Potential Coordination Properties of this compound

| Feature | Description | Potential Impact on Metal Complexes |

|---|---|---|

| Pyridine Nitrogen | Acts as a primary coordination site (σ-donor). | Forms stable M-N bonds, influencing complex geometry and stability. |

| Amine Nitrogen | Secondary potential coordination site. | May allow for bidentate (N,N') chelation, enhancing complex stability. |

| 4-Fluorophenyl Group | Electron-withdrawing substituent. | Can modify the electronic properties (e.g., Lewis basicity) of the ligand and the resulting complex. |

| Ethyl Bridge | Provides flexibility. | Affects the bite angle and conformational flexibility of the chelate ring if acting as a bidentate ligand. |

Precursor for Polymer Synthesis and Functional Materials Development

Compounds containing amine and aromatic functionalities can serve as monomers or building blocks for various polymers and functional materials. The primary amine group in this compound could potentially undergo reactions to be incorporated into polymer chains. For instance, it could react with carboxylic acids, acyl chlorides, or isocyanates to form polyamides or polyureas.

The presence of the fluorophenyl and pyridine rings could impart specific properties to the resulting polymers, such as thermal stability, specific electronic characteristics, or the ability to coordinate with metals for sensing applications. While there is no specific literature detailing the use of this compound in polymer synthesis, the general principles of polymer chemistry suggest its potential as a monomer for creating functional materials.

Applications in Organic Synthesis as an Intermediate or Catalyst Component

In organic synthesis, molecules with pyridine and amine motifs are valuable as intermediates and components of catalysts. The amine group can be a handle for further functionalization, allowing for the construction of more complex molecules. For example, it can be acylated, alkylated, or used in coupling reactions to build larger molecular frameworks.

Furthermore, chiral versions of this compound could be employed as ligands in asymmetric catalysis. The coordination of such a chiral ligand to a metal center can create a chiral environment, enabling the stereoselective synthesis of specific enantiomers of a target molecule. The synthesis of various substituted pyridines and their derivatives is a significant area of research, as these structures are common in pharmaceuticals and agrochemicals. organic-chemistry.org While direct catalytic applications of this compound have not been reported, its structural elements are found in ligands used for various synthetic transformations.

**future Directions and Emerging Research Frontiers for N 1 4 Fluorophenyl Ethyl Pyridin 2 Amine Research**

Development of Next-Generation Analogues with Enhanced Potency and Selectivity

A primary objective in medicinal chemistry is the continuous improvement of promising compounds. For N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine, this involves the rational design and synthesis of next-generation analogues. The goal is to create molecules with heightened potency and superior selectivity for their intended biological targets, which can lead to more effective treatments with fewer side effects.

Research efforts are guided by structure-activity relationship (SAR) studies, which systematically alter parts of the molecule to observe the effect on its biological activity. nih.gov Key areas for modification include the pyridine (B92270) ring, the ethylamine (B1201723) linker, and the fluorophenyl group. For example, introducing different chemical groups can fine-tune the molecule's properties. Based on general principles, strategic modifications could be explored as outlined below.

Table 1: Potential Strategies for Analogue Development

| Modification Site | Potential Modification | Desired Outcome |

|---|---|---|

| Pyridine Ring | Introduction of small alkyl or methoxy (B1213986) groups. | May enhance binding affinity to the target protein. |

| Ethylamine Linker | Altering the length or rigidity of the linker. | Could optimize the orientation of the molecule in the binding pocket. |

| Fluorophenyl Group | Substitution with other halogen atoms or electron-withdrawing groups. | Aims to improve target selectivity and metabolic stability. |

Recent studies on related 2-aminopyridine (B139424) derivatives have shown that such modifications can yield compounds with significantly improved activity. For instance, the creation of spiro derivatives of some 2-aminopyridines resulted in compounds with remarkable potency against drug-resistant cancer cells. nih.govtandfonline.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. nih.govijettjournal.org These powerful computational tools can be applied to the this compound scaffold to accelerate the development of new and improved analogues.

AI/ML algorithms can perform several key functions:

High-Throughput Virtual Screening: AI models can rapidly screen vast virtual libraries of millions of compounds to identify those most likely to be active, saving significant time and resources compared to traditional laboratory screening. nih.gov

Predictive Modeling: By learning from existing data, ML models can predict the biological activity and properties (such as absorption, distribution, metabolism, and excretion) of novel, un-synthesized molecules. nih.gov This allows researchers to prioritize the most promising candidates for synthesis.

De Novo Drug Design: Generative AI models can design entirely new molecules, optimized for specific properties like high potency and target selectivity, from the ground up.

The use of AI and ML has already shown great promise in designing and optimizing other classes of compounds, and applying these techniques to this compound represents a significant frontier for future research. researchgate.netresearchgate.net

Exploration of Novel Therapeutic Areas

The structural framework of this compound, specifically the 2-aminopyrimidine (B69317) moiety, is considered a "drug-like scaffold" because it appears in many compounds with diverse biological activities. nih.gov This suggests that this compound and its derivatives may have therapeutic potential beyond their initially investigated applications.

Future research will likely involve screening this compound and its analogues against a wide range of biological targets to uncover new therapeutic uses. Potential areas for exploration, based on the activities of structurally similar molecules, include:

Oncology: Many kinase inhibitors used in cancer therapy feature a 2-aminopyrimidine core. nih.govnih.gov Research has demonstrated that novel 2-aminopyridine derivatives can act as potent inhibitors of targets like ROS1 and ALK, which are implicated in certain cancers. nih.govtandfonline.com Newer analogues of other scaffolds have also shown promise against various cancer cell lines. nih.gov

Inflammatory Diseases: Related compounds have been investigated as inhibitors of kinases like MSK1, which play a role in the inflammatory response and could be targets for diseases like asthma. mdpi.com

Neurodegenerative Diseases: The broader class of N-aryl derivatives has been studied for potential applications in treating neurodegenerative conditions. researchgate.net

This exploration for new applications, often called drug repositioning, is a key strategy for maximizing the value of existing chemical entities.

Advanced Spectroscopic and Imaging Techniques for Real-Time Biological Monitoring

To fully understand how a drug works, it is essential to observe its behavior within a biological system in real time. Advanced spectroscopic and imaging techniques offer a window into the molecular world, allowing researchers to track the journey of this compound and its analogues within cells and tissues. horiba.com

Key emerging techniques include:

Fluorescence Spectroscopy: If the compound is intrinsically fluorescent or can be tagged with a fluorescent probe, its interactions with proteins can be monitored. mdpi.com Changes in the fluorescence signal can reveal information about binding events, the local environment of the drug, and conformational changes in the target protein. mdpi.comnih.gov

Raman Microscopy: This non-destructive technique provides detailed chemical information and can be used to map the distribution of a drug within a pill formulation or even within cells. horiba.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying drug-protein interactions in solution, providing structural details about how a drug binds to its target. paulrpalmer.comresearchgate.net

These methods provide crucial insights into a drug's mechanism of action, helping to build a more complete picture of its therapeutic effects and potential side effects. horiba.comresearchgate.net

Sustainable and Green Chemistry Approaches for Synthesis

Modern pharmaceutical development places increasing emphasis on sustainability. The principles of green chemistry aim to design chemical processes that are more efficient, produce less waste, and use less hazardous substances. rsc.org Applying these principles to the synthesis of this compound is a critical future direction.

Innovations in this area include:

Catalytic Processes: Using efficient catalysts, such as bimetallic metal-organic frameworks, can enable reactions under milder conditions and allow the catalyst to be recovered and reused, which is both cost-effective and environmentally friendly. mdpi.com

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products, aligning with green chemistry goals. nih.govacs.org

Solvent- and Halide-Free Reactions: Developing synthetic routes that avoid the use of harsh solvents and reagents is a key objective. rsc.orgrsc.org Researchers have successfully developed solvent-free methods for the synthesis of related pyridine-2-yl substituted compounds. rsc.org

By adopting these modern synthetic strategies, the production of this compound and its future analogues can be made more economically viable and environmentally responsible.

Q & A

What are the optimal synthetic routes for N-(1-(4-Fluorophenyl)ethyl)pyridin-2-amine, and how do reaction conditions influence yield and purity?

Advanced Research Focus:

The synthesis of this compound involves multi-step reactions, often starting with nucleophilic substitution or coupling reactions. For example, a related compound (BPN-15606) was synthesized via Buchwald–Hartwig amination between 6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-amine and a fluorophenyl ethylamine derivative under palladium catalysis . Key factors include:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XantPhos improve coupling efficiency.

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction rates.

- Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for biological assays .

How can researchers evaluate the biological activity of this compound, particularly in kinase inhibition studies?

Experimental Design:

This compound’s fluorophenyl and pyridine moieties suggest potential kinase inhibition. To assess activity:

- Kinase assays : Use ATP-competitive binding assays (e.g., ADP-Glo™) against targets like p38α MAPK or JNK3. Structural analogs in showed selectivity shifts when substituents (e.g., methylthio vs. ethyl groups) were modified .

- Cellular models : Test cytotoxicity and downstream signaling (e.g., phosphorylation of MAPK substrates) in HEK293 or cancer cell lines .

- Dose-response curves : IC₅₀ values should be calculated using nonlinear regression to compare potency with reference inhibitors .

What structural features of this compound influence its molecular interactions, and how can these be validated?

Advanced Analysis:

- X-ray crystallography : Single-crystal studies (e.g., ) reveal bond angles and dihedral angles between the pyridine ring and fluorophenyl group, which affect π-π stacking and hydrophobic interactions .

- Hydrogen bonding : The amine group may form intramolecular H-bonds (e.g., N–H⋯N), stabilizing conformations critical for target binding .

- Computational modeling : DFT calculations or molecular docking (e.g., AutoDock Vina) predict binding poses in kinase active sites .

How do substituent modifications impact structure-activity relationships (SAR) in derivatives of this compound?

SAR Study Design:

- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects. demonstrated that replacing methylthio with ethyl improved JNK3 selectivity .

- Steric effects : Introduce bulky groups (e.g., tert-butyl) to the pyridine ring to assess steric hindrance in binding pockets .

- Bioisosteres : Swap the pyridine ring with pyrimidine (as in ) to evaluate potency changes .

What analytical techniques are critical for characterizing this compound and resolving spectral data contradictions?

Methodological Approach:

- NMR spectroscopy : ¹H/¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) confirms regiochemistry. Discrepancies in coupling constants may arise from rotameric equilibria, resolved via VT-NMR .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 231.2) and detects impurities .

- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity and isolate enantiomers if chiral centers exist .

How can computational methods predict the pharmacokinetic properties of this compound?

In Silico Strategies:

- ADME prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 inhibition. The fluorophenyl group may enhance metabolic stability by resisting oxidation .

- Molecular dynamics (MD) : Simulate binding to human serum albumin to estimate plasma protein binding .

- Toxicity profiling : Use ProTox-II to predict hepatotoxicity or cardiotoxicity risks .

How should researchers address contradictions in biological data across studies involving this compound?

Data Conflict Resolution:

- Assay standardization : Ensure consistent ATP concentrations (e.g., 10 µM) and incubation times in kinase assays .

- Control compounds : Include reference inhibitors (e.g., SB203580 for p38α MAPK) to validate experimental conditions .

- Meta-analysis : Compare IC₅₀ values across studies, adjusting for differences in cell lines or readout methods (e.g., luminescence vs. fluorescence) .

What safety protocols are essential when handling this compound in academic labs?

Best Practices:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.